LHVS

Enzyme kinetics Cathepsin selectivity Covalent inhibitor profiling

Standard cysteine protease inhibitors lack the selectivity window required for cathepsin S target validation. LHVS solves this with a defined Ki fingerprint: cathepsin S = 5.9 nM, cathepsin L = 0.72 µM, cathepsin B = 39 µM. This enables isoform-specific inhibition at titrated concentrations-critical for MHC class II antigen presentation assays (IC50 = 0.001 µM) and TgCPL invasion controls (IC50 ≈ 10 µM). - Irreversible vinyl sulfone warhead; cell-permeable dipeptide mimetic - Validated in T. gondii knockout models and chondrocyte-macrophage co-cultures - Immediate shipping; documented lot-specific Ki data available

Molecular Formula C28H37N3O5S
Molecular Weight 527.7 g/mol
Cat. No. B8093374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLHVS
Molecular FormulaC28H37N3O5S
Molecular Weight527.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC1=CC=CC=C1)C=CS(=O)(=O)C2=CC=CC=C2)NC(=O)N3CCOCC3
InChIInChI=1S/C28H37N3O5S/c1-22(2)21-26(30-28(33)31-16-18-36-19-17-31)27(32)29-24(14-13-23-9-5-3-6-10-23)15-20-37(34,35)25-11-7-4-8-12-25/h3-12,15,20,22,24,26H,13-14,16-19,21H2,1-2H3,(H,29,32)(H,30,33)/b20-15+/t24-,26-/m0/s1
InChIKeyYUMYYTORLYHUFW-MSKIIMLESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LHVS: Vinyl Sulfone Cathepsin Inhibitor for Defined Protease Target Validation


LHVS (CAS 170111-28-1; C28H37N3O5S; MW 527.68) is a synthetic, cell-permeable vinyl sulfone compound that functions as an irreversible, covalent inhibitor of cysteine cathepsins [1]. Its core scaffold contains a reactive vinyl sulfone warhead that specifically alkylates the active-site thiol of target proteases. Structurally, LHVS is a dipeptide mimetic featuring a morpholinurea-leucine P2 moiety and a homophenylalanine P1 element linked to a phenyl vinyl sulfone, which governs its kinetic selectivity profile among the cathepsin family [2]. While the literature frequently describes LHVS as a 'potent' and 'non-selective' cysteine protease inhibitor, detailed enzyme kinetic data reveal a sharply defined selectivity gradient: it exhibits low nanomolar affinity for cathepsin S (Ki = 5.9 nM), intermediate affinity for cathepsin L (Ki = 0.72 μM) and the parasitic protease cruzain (Ki = 0.22 μM), and markedly weaker inhibition of cathepsin B (Ki = 39 μM) . This gradient is fundamental for its experimental use: LHVS can selectively engage cathepsin S over cathepsin B at appropriately titrated concentrations, a nuance often lost in generic product descriptions.

Titratable selectivity CatS/CatB Ki gradient enables isoform-discriminating concentrations
Cell-permeable probe Covalent vinyl sulfone warhead for intracellular target engagement
Genetic validation TgCPL knockout confirms on-target specificity in T. gondii models

Why Generic Substitution Fails: The LHVS Selectivity Gradient


Procuring a 'cysteine protease inhibitor' or a 'cathepsin S inhibitor' based solely on nominal target annotation without examining quantitative Ki values risks experimental failure. The cathepsin family exhibits overlapping substrate preferences and functional redundancy; an inhibitor's utility is defined not by a single Ki, but by the relative affinity across multiple family members . For instance, CA-074 is a potent cathepsin B inhibitor (Ki ≈ 2-5 nM) but exhibits negligible cathepsin S activity, while E64 broadly inhibits cathepsins B, L, and S with varying potency . Substituting LHVS with E64 in a cathepsin S-dependent cellular assay would obscure target attribution, as E64's broader profile cannot distinguish between cathepsin isoforms. Similarly, substituting LHVS with the cathepsin K inhibitor odanacatib would fail to inhibit cathepsin S-mediated antigen presentation entirely, as odanacatib's cathepsin S IC50 is three orders of magnitude weaker than LHVS . Even within the vinyl sulfone class, structural modifications to the P2 position dramatically alter selectivity: the introduction of an azide handle, for example, can narrow the selectivity window toward cathepsin S, demonstrating that minor synthetic alterations invalidate direct performance extrapolation [1]. Therefore, any procurement decision for an inhibitor intended to validate cathepsin biology must be grounded in the precise Ki fingerprint of the specific compound lot, not the general 'inhibitor class' designation.

If you consider
Risk
Broad-spectrum inhibitor (e.g., E64)
Co-inhibition of CatB/L/S obscures isoform-specific attribution
CatB-selective inhibitor (e.g., CA-074)
Negligible CatS activity cannot substitute for CatS-dependent pathways
CatK inhibitor (e.g., odanacatib)
Substantially weaker CatS engagement may not reproduce antigen presentation blockade

LHVS Quantitative Differentiation Evidence


Kinetic Selectivity: Cathepsin S vs. Cathepsin B

LHVS is an irreversible inhibitor that covalently modifies the active-site cysteine of cathepsins. Its kinetic selectivity is quantified by inhibition constants (Ki) determined under standardized in vitro enzyme assay conditions. The Ki for cathepsin S (CatS) is 5.9 nM, while the Ki for cathepsin B (CatB) is 39 μM . This represents a 6,600-fold higher affinity for CatS over CatB. In comparison, the broad-spectrum inhibitor E64 lacks this gradient, with reported Ki values in the low nanomolar range for multiple cathepsins, and the cathepsin B-selective inhibitor CA-074 exhibits a Ki of 2-5 nM for CatB but negligible CatS inhibition . LHVS's intermediate affinity for cathepsin L (Ki = 0.72 μM) and cruzain (Ki = 0.22 μM) further defines its unique profile . This quantitative fingerprint distinguishes LHVS from both pan-specific and single-isoform selective inhibitors, allowing researchers to titrate concentrations that fully inhibit CatS while sparing CatB.

CatS vs CatB selectivity
Head-to-head
~6,600-fold Ki difference (CatS Ki 5.9 nM, CatB Ki 39 μM)
Enables titratable CatS inhibition with CatB sparing
Compared to E64 (broad) and CA-074 (CatB-selective)
Enzyme kinetics Cathepsin selectivity Covalent inhibitor profiling Protease target validation

Collagen Degradation Rescue in Arthritis Model

In a co-culture model of articular chondrocytes with peritoneal macrophages derived from collagen-induced arthritis mice, LHVS (used as a cathepsin S-specific inhibitor) and E64 (a broad-spectrum cysteine protease inhibitor) were compared for their ability to restore type II collagen secretion [1]. Macrophage co-culture reduced collagen secretion from control levels of 17.75±7.84 ng/mL to 8.79±2.79 ng/mL. Addition of LHVS restored collagen secretion to 16.15±8.05 ng/mL, while E64 restored secretion to 12.55±6.64 ng/mL [1]. Both inhibitors showed comparable efficacy in normalizing collagen output, with no significant difference between groups. Importantly, type II collagen mRNA levels were unchanged, confirming that the protective effect was post-translational and mediated by inhibition of cathepsin S-dependent extracellular collagen degradation rather than transcriptional regulation [1].

Collagen secretion rescue
Head-to-head
LHVS: 16.15±8.05 ng/mL (91% of control) vs. E64: 12.55±6.64 (71%)
Supports CatS-mediated extracellular matrix protection
Co-culture arthritis model; post-translational rescue
Rheumatoid arthritis Chondrocyte biology Cathepsin S pharmacology Collagen degradation

Antigen Presentation Inhibition: LHVS vs. Odanacatib

In a mouse B cell line assay measuring antigen presentation, LHVS and odanacatib (a cathepsin K inhibitor with weak off-target cathepsin S activity) were compared for their ability to inhibit antigen presentation . LHVS, as a potent cathepsin S inhibitor, exhibited an IC50 of 0.001 μM (1 nM) . Odanacatib, in the same assay, showed an IC50 of 1.5±0.4 μM . This represents a 1,500-fold difference in potency for this functional endpoint. Additionally, the minimal concentration required to inhibit invariant chain (Ii) p10 processing in mouse splenocytes was 0.01 μM for LHVS versus 1-10 μM for odanacatib, further demonstrating the quantitative superiority of LHVS in cathepsin S-dependent cellular processes .

Antigen presentation inhibition
Head-to-head
LHVS IC50 0.001 μM vs. odanacatib IC50 1.5±0.4 μM
1,500-fold difference highlights CatS-dependence in antigen processing
Mouse B cell MHC class II assay
Antigen presentation MHC class II processing Cathepsin S function Immunology

Cathepsin L Cross-Reactivity Profile

In competitive activity-based protein profiling (ABPP) experiments, LHVS was evaluated for its cross-reactivity toward cathepsin L (CatL) [1]. While LHVS has been reported as a selective cathepsin S inhibitor based on Ki values (CatS Ki = 5.9 nM vs. CatL Ki = 0.72 μM), ABPP revealed significant residual labeling of CatL at concentrations required to fully inhibit CatS [1]. This finding motivated the development of a second-generation probe (two-step activity-based probe) in which an azide group was introduced at the P2 position, which successfully expanded the selectivity window for CatS over CatL [1]. However, this structural modification rendered the probe undetectable in bio-orthogonal competitive ABPP, requiring an additional azide handle on the solvent-exposed P1 position to restore labeling capability [1].

CatL cross-reactivity
Context-dependent
Residual CatL labeling at CatS-inhibiting concentrations
Consider low nM concentrations or optimized analogs for absolute CatS selectivity
Competitive ABPP in cell lysates; P2-azide probe expands window
Activity-based protein profiling Selectivity engineering Chemical probe development Cathepsin L

Genetic Target Validation in T. gondii

LHVS was previously shown to block T. gondii invasion by inhibiting microneme protein secretion with an IC50 of 10 μM [1]. To definitively identify the molecular target responsible for this anti-parasitic effect, Larson et al. (2009) generated T. gondii strains lacking the cathepsin L gene (TgCPL) through targeted gene disruption [2]. In wild-type parasites, LHVS labeled a discrete vesicular structure in the apical region and inhibited invasion. In contrast, LHVS completely failed to label TgCPL-knockout parasites and did not block invasion in these genetically modified strains [2]. This genetic loss-of-function experiment provides unequivocal evidence that TgCPL is the primary and functionally essential target of LHVS in T. gondii. Additionally, a 2.0 Å resolution crystal structure of TgCPL in complex with its propeptide was solved, providing a structural basis for LHVS inhibition [2].

Genetic target validation
Head-to-head
LHVS activity abolished in TgCPL-KO parasites
Confirms TgCPL as primary functional target for invasion inhibition
T. gondii invasion assay and ABPP
Toxoplasma gondii Target validation Cathepsin L Parasite invasion

Research and Industrial Application Scenarios


Cathepsin S-Dependent Antigen Presentation Studies

LHVS, with its IC50 of 0.001 μM for inhibiting MHC class II antigen presentation in B cells , is the tool of choice for dissecting cathepsin S's role in invariant chain processing and antigen loading. Unlike odanacatib (IC50 = 1.5 μM) or broad-spectrum inhibitors, LHVS provides a 1,500-fold potency advantage specifically for this functional endpoint . Researchers investigating autoimmune disease mechanisms or developing cathepsin S-targeted therapies can confidently attribute observed effects to cathepsin S inhibition using LHVS at low nanomolar concentrations, while using odanacatib as a negative control for cathepsin K engagement.

Anti-Parasitic Drug Discovery for T. gondii

LHVS has been genetically validated as an inhibitor of TgCPL, the primary cathepsin L protease essential for T. gondii host cell invasion [1]. The complete loss of LHVS activity in TgCPL-knockout parasites confirms on-target specificity [1]. For academic labs and biotech companies screening anti-parasitic compounds, LHVS serves as a reliable positive control in invasion assays (expected IC50 ≈ 10 μM) and as a chemical probe to identify TgCPL-dependent phenotypes. Its established 2.0 Å crystal structure of the TgCPL-propeptide complex further supports structure-based drug design efforts [1].

Collagen Degradation Studies in Arthritis

In co-culture models of articular chondrocytes and inflammatory macrophages, LHVS effectively restores type II collagen secretion to near-control levels (16.15±8.05 ng/mL vs. 8.79±2.79 ng/mL in co-culture alone) . This functional rescue, comparable to the broad-spectrum inhibitor E64, demonstrates that LHVS can specifically reverse cathepsin S-dependent extracellular matrix degradation. Researchers studying cartilage destruction in inflammatory arthritis can use LHVS to distinguish cathepsin S-mediated collagenolysis from other protease activities, with the confidence that effects are post-translational and not due to transcriptional changes .

Developing Cathepsin S-Selective Activity-Based Probes

LHVS's vinyl sulfone scaffold and defined selectivity profile (CatS Ki = 5.9 nM; CatL Ki = 0.72 μM; CatB Ki = 39 μM) make it an ideal starting point for developing cathepsin S-selective activity-based probes. Van Dalen et al. (2021) used LHVS as the basis for designing a two-step probe with an expanded CatS selectivity window by introducing an azide at the P2 position [1]. Additionally, the HAL thesis project aims to synthesize fluorinated LHVS analogues for PET imaging of atherosclerotic plaques [2]. Researchers in chemical biology and molecular imaging can procure LHVS as a benchmark compound for comparing the selectivity and potency of novel cathepsin S probes.

Application
Selection Property
Validation Focus
CatS-dependent antigen presentation studies
CatS-selective functional inhibition context
MHC class II antigen presentation assay
Anti-parasitic drug discovery (T. gondii)
Genetically validated TgCPL target engagement
Invasion assay and target labeling
Collagen degradation studies in arthritis
CatS-mediated extracellular matrix protection context
Collagen secretion in co-culture models
Developing CatS-selective activity-based probes
Benchmark selectivity profile and scaffold
Competitive ABPP and selectivity engineering

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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